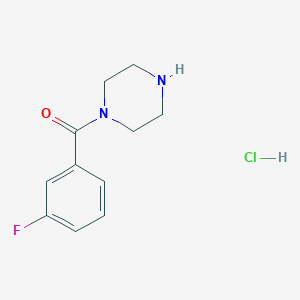

1-(3-Fluorobenzoyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDMKCDLYCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(3-Fluorobenzoyl)piperazine Hydrochloride

This technical guide details the chemical structure, synthesis, and medicinal applications of 1-(3-Fluorobenzoyl)piperazine hydrochloride .

Chemical Class: N-Acyl Piperazine | Role: Medicinal Chemistry Intermediate / Pharmacophore

Executive Summary

1-(3-Fluorobenzoyl)piperazine hydrochloride is a "privileged scaffold" in drug discovery, serving as a critical building block for serotonergic (5-HT) and dopaminergic ligands. Unlike its alkylated analog (1-(3-fluorobenzyl)piperazine), this molecule features an amide linkage , which imparts distinct electronic properties and restricts conformational flexibility. The 3-fluorine substitution modulates metabolic stability and lipophilicity, making it a preferred moiety in the optimization of CNS-active agents, particularly 5-HT2A antagonists and MAO-B inhibitors.

Structural Anatomy & Physicochemical Profile

The molecule consists of a piperazine ring mono-acylated by a 3-fluorobenzoyl group.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature of the free base and to ensure stoichiometric stability.

Critical Distinction: Researchers must distinguish this compound from 1-(3-fluorobenzyl)piperazine. The presence of the carbonyl oxygen (amide) in the benzoyl derivative significantly lowers the basicity of the proximal nitrogen (

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | (3-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride | |

| Molecular Formula | Salt form | |

| Molecular Weight | 244.69 g/mol | Free base: 208.23 g/mol |

| CAS Number | 59088-23-2 (HCl salt generic ref) | Free base: 5308-25-8 |

| Physical State | White to off-white crystalline solid | Hygroscopic |

| Solubility | Water (High), DMSO (>20 mg/mL), Methanol | Poor in non-polar solvents (Hexane) |

| pKa (Calc) | ~8.5 (Piperazine | Amide nitrogen is non-basic |

Synthetic Pathways & Process Optimization

The synthesis of 1-(3-Fluorobenzoyl)piperazine requires precise control to prevent bis-acylation (formation of the symmetric diamide). The most robust protocol utilizes a high-dilution strategy or pH-controlled Schotten-Baumann conditions.

Optimized Mono-Acylation Protocol

Objective: Selective formation of the mono-amide while minimizing the bis-amide impurity.

Reagents:

-

Piperazine (anhydrous) - 5.0 equivalents (Excess is crucial)

-

3-Fluorobenzoyl chloride - 1.0 equivalent

-

Dichloromethane (DCM) - Solvent

-

Triethylamine (TEA) - Base scavenger

Step-by-Step Methodology:

-

Preparation: Dissolve 5.0 eq of piperazine and 1.2 eq of TEA in DCM. Cool the solution to 0°C under an inert atmosphere (

). -

Addition: Dissolve 1.0 eq of 3-fluorobenzoyl chloride in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.

-

Expert Insight: The slow addition into a large excess of piperazine ensures that unreacted benzoyl chloride encounters free piperazine rather than the mono-product, statistically favoring the mono-amide.

-

-

Quenching: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Purification (Acid-Base Extraction):

-

Wash the organic layer with water to remove excess piperazine and salts.

-

Extract the organic layer with 1M HCl. The product (protonated at

) moves to the aqueous phase; non-basic impurities (bis-amides) remain in the organic phase. -

Basify the aqueous phase (pH > 12) with NaOH.

-

Extract the free base back into DCM.

-

-

Salt Formation: Treat the dried DCM solution with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Synthetic Workflow Diagram

Figure 1: Selective synthesis workflow utilizing acid-base extraction to isolate the mono-acylated product.

Medicinal Chemistry & Pharmacophore Utility[3][5][6][7]

This scaffold is widely utilized in the design of antipsychotics and anxiolytics. The 3-fluorobenzoyl moiety serves a dual purpose: it provides a lipophilic anchor for hydrophobic pockets in GPCRs (e.g., 5-HT2A, D2) and blocks metabolic oxidation at the phenyl ring.

Structure-Activity Relationship (SAR) Logic

-

Piperazine Ring: Acts as a semi-rigid linker. The secondary amine (

) is protonated at physiological pH, forming a critical ionic interaction with Aspartate residues in receptor binding sites. -

Amide Linker: Unlike a methylene linker (benzyl), the amide bond is planar and electron-withdrawing. This reduces the basicity of

, preventing it from participating in unwanted ionic interactions, thus improving selectivity. -

3-Fluorine Substituent:

-

Metabolic Blockade: Prevents P450-mediated hydroxylation at the metabolically vulnerable meta-position.

-

Electronic Effect: The electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially enhancing

-stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor.

-

Pharmacophore Diagram[3]

Figure 2: SAR decomposition highlighting the functional role of each structural component.

Analytical Characterization

Validation of the structure requires distinguishing it from the bis-acylated byproduct and the free base.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

-

Amide Rotamers: Due to the restricted rotation around the amide bond (

), the piperazine protons often appear as broadened or split signals at room temperature. -

Aromatic Region (6.9 - 7.5 ppm): Distinct multiplet pattern for the 3-substituted benzene ring.

-

Piperazine Region (3.0 - 3.8 ppm):

-

The methylene protons adjacent to the amide nitrogen (

) will be deshielded (~3.6 ppm). -

The methylene protons adjacent to the amine nitrogen (

) will be shielded (~3.0 ppm) but shift downfield if protonated (HCl salt).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Target Mass:

(Free base mass + 1). -

Common Impurity: Bis-amide at

.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592794, 1-(3-fluorobenzoyl)piperazine hydrochloride. Retrieved from [Link]

- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Journal of Medicinal Chemistry.

-

Bilkent University. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)piperazine Derivatives. (Contextual reference for benzoyl-piperazine synthesis protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)piperazine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzoyl)piperazine is a synthetic compound belonging to the larger class of phenylpiperazine derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its members. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of a 3-fluorobenzoyl group to the piperazine ring can modulate the compound's electronic properties and its ability to interact with biological targets.

This technical guide provides a comprehensive overview of 1-(3-Fluorobenzoyl)piperazine, with a focus on its chemical identity, synthesis, physicochemical properties, analytical characterization, and its relevance in the field of drug discovery. While the compound is frequently utilized in its hydrochloride salt form to enhance stability and solubility, this guide will primarily refer to the free base, (3-Fluorophenyl)piperazin-1-yl-methanone, for which the CAS number is 179334-10-2 [1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 1-(3-Fluorobenzoyl)piperazine are summarized in the table below. It is important to note that while some data is available for the free base, other parameters are extrapolated from closely related analogs such as 1-(3-Fluorobenzyl)piperazine.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FN₂O | [1] |

| Molecular Weight | 208.23 g/mol | [1] |

| CAS Number (Free Base) | 179334-10-2 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Boiling Point (est.) | Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (281.3 °C at 760 mmHg) | |

| Density (est.) | Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (1.106 g/mL at 25 °C) | |

| Solubility | Expected to be soluble in organic solvents like methanol and DMSO. The hydrochloride salt is expected to have higher aqueous solubility. | [2] |

Synthesis of 1-(3-Fluorobenzoyl)piperazine

The synthesis of 1-(3-Fluorobenzoyl)piperazine is typically achieved through the acylation of piperazine with 3-fluorobenzoyl chloride. This is a common and well-established method for the preparation of N-acylpiperazines. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the nucleophilic secondary amine of the piperazine ring, leading to the formation of a stable amide bond. To ensure mono-acylation and prevent the formation of the di-substituted product, an excess of piperazine is often used.

Experimental Protocol:

A representative, self-validating protocol for the synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.

-

Addition of Acylating Agent: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled piperazine solution over a period of 30-60 minutes. The slow addition rate is crucial for maintaining temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TTC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride and acidic byproducts, and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-(3-Fluorobenzoyl)piperazine.

Synthesis Workflow Diagram:

Caption: Synthetic workflow for 1-(3-Fluorobenzoyl)piperazine.

Analytical Characterization

The identity and purity of synthesized 1-(3-Fluorobenzoyl)piperazine must be confirmed using a suite of analytical techniques. This multi-faceted approach ensures the trustworthiness of the material for subsequent research applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

Applications in Research and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds with a broad range of biological activities, primarily targeting the central nervous system (CNS). The introduction of a fluorine atom on the benzoyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Role as a Serotonin Receptor Ligand:

Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, related compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been shown to act as serotonin receptor agonists[3]. The 3-fluoro substitution in 1-(3-Fluorobenzoyl)piperazine makes it a potential candidate for investigation as a ligand for various serotonin receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C. These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The development of selective ligands for these receptors is a key area of research in modern neuroscience.

Use as a Research Tool and Building Block:

1-(3-Fluorobenzoyl)piperazine serves as a valuable research tool for probing the structure-activity relationships (SAR) of phenylpiperazine-based compounds. By systematically modifying the substituents on the benzoyl ring and the piperazine core, researchers can develop more potent and selective drug candidates. Furthermore, it can be used as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications[4].

Potential Signaling Pathway Involvement:

Caption: Potential signaling pathway of 1-(3-Fluorobenzoyl)piperazine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Fluorobenzoyl)piperazine and its hydrochloride salt. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(3-Fluorobenzoyl)piperazine is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. Its synthesis is straightforward, and its structure provides a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the 3-fluorobenzoyl moiety offers opportunities to fine-tune the compound's pharmacological profile. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a research tool and a lead compound in drug discovery.

References

-

(3-Fluorophenyl)piperazin-1-yl-methanone. BuyersGuideChem. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

1-(3-fluorobenzyl)piperazine (C11H15FN2). PubChemLite. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

-

1-(3-Fluorophenyl)piperazine. PubChem. [Link]

-

Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. PubMed. [Link]

Sources

- 1. buyersguidechem.com [buyersguidechem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE | Benchchem [benchchem.com]

Technical Monograph: 1-(3-Fluorobenzoyl)piperazine as a Medicinal Chemistry Building Block

Executive Summary

1-(3-Fluorobenzoyl)piperazine is a specialized heterocyclic building block belonging to the N-benzoylpiperazine class. Unlike its recreational structural analog 1-(3-fluorobenzyl)piperazine (a substituted BZP), the presence of the carbonyl linker in the benzoyl derivative significantly alters its physicochemical profile, reducing basicity and increasing polar surface area (PSA). This scaffold is increasingly utilized in drug discovery to target G-protein coupled receptors (GPCRs), specifically as a core fragment in Glycine Transporter 1 (GlyT1) inhibitors and 5-HT receptor modulators. This guide details the rationale for its use, validated synthetic protocols, and safety considerations regarding its neurotoxic potential.

Structural Rationale & Pharmacophore Analysis[1]

The utility of 1-(3-fluorobenzoyl)piperazine lies in the synergistic combination of the piperazine ring's defined vector geometry and the metabolic stability conferred by the fluorine atom.

The "Fluorine Scan" Effect

The strategic placement of fluorine at the meta (3-) position of the benzoyl ring is not arbitrary. It serves three critical medicinal chemistry functions:

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C3 position blocks cytochrome P450-mediated hydroxylation at this metabolically susceptible site, extending the in vivo half-life compared to the unsubstituted benzoyl analog.

-

Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This can enhance

stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets. -

Lipophilicity Tuning: Fluorine substitution typically increases

, facilitating membrane permeability without the steric bulk associated with chloro- or methyl- groups.

Amide vs. Alkyl Linker

Distinguishing the benzoyl (amide) from the benzyl (methylene) linkage is vital:

-

Rigidification: The amide bond possesses partial double-bond character, restricting rotation and presenting the aromatic ring in a distinct vector relative to the piperazine nitrogen.

-

Basicity Reduction: The carbonyl group draws electron density from the N1 nitrogen, rendering it non-basic. This leaves only the N4 nitrogen available for protonation or further derivatization, simplifying subsequent synthetic steps (regioselectivity).

Synthetic Pathways & Optimization

Two primary routes exist for synthesizing 1-(3-fluorobenzoyl)piperazine. The choice depends on scale and available purification equipment.

Route A: Acid Chloride Coupling (Schotten-Baumann Conditions)

Best for: Multi-gram scale, cost-efficiency. Mechanism: Nucleophilic acyl substitution.

Critical Control Point: To prevent the formation of the symmetric bis-amide (1,4-bis(3-fluorobenzoyl)piperazine), a large excess of piperazine must be used.

Route B: Peptide Coupling (EDC/HOBt)

Best for: Small-scale library generation, avoiding noxious acid chlorides. Mechanism: Carodiimide-mediated activation of 3-fluorobenzoic acid.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow for Route A.

Figure 1: Synthetic workflow for the Schotten-Baumann approach, highlighting the critical stoichiometry control required to avoid bis-acylation.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Acid Chloride

Objective: Synthesis of 1-(3-fluorobenzoyl)piperazine (Target: 5.0 g).

Reagents:

-

3-Fluorobenzoyl chloride (1.0 eq)

-

Piperazine (anhydrous) (4.0 eq) – Excess is mandatory.

-

Dichloromethane (DCM) (Solvent)

-

Triethylamine (Et3N) (1.2 eq) – Optional if piperazine excess acts as base, but recommended.

Step-by-Step Methodology:

-

Preparation: Dissolve piperazine (4.0 eq) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Dilute 3-fluorobenzoyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Rapid addition increases bis-amide impurity.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: 10% MeOH in DCM).

-

Workup (Regioselectivity Purification):

-

Wash the organic phase with water (3x) to remove the excess unreacted piperazine and piperazine hydrochloride salts.

-

Extract the organic phase with 1M HCl. The product (mono-amide) will protonate at N4 and move to the aqueous layer; any bis-amide (neutral) will remain in the DCM.

-

Separate layers.[1] Basify the aqueous layer to pH 10 using 2M NaOH.

-

Extract the now-neutral product back into fresh DCM (3x).

-

-

Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect 85-92% as a viscous oil or low-melting solid.

Biological Applications & Toxicology[3]

Medicinal Chemistry Applications

The N-benzoylpiperazine moiety is a "privileged scaffold" found in several bioactive compound classes.

| Target Class | Application of Scaffold | Mechanism of Action |

| GlyT1 Inhibitors | Sarcosine uptake inhibition | Used in schizophrenia research to enhance NMDA receptor function. The benzoyl ring fits the hydrophobic pocket of the transporter. |

| 5-HT Ligands | Serotonin modulation | The piperazine nitrogen (N4) mimics the basic amine of serotonin. The fluorobenzoyl group provides metabolic stability and receptor subtype selectivity. |

| Cannabinoid Mimetics | CB1/CB2 Receptor probes | Used as a polar head group in synthetic cannabinoid research (distinct from indole-based JWH compounds). |

Toxicology & Safety (Dual-Use Warning)

While 1-(3-fluorobenzoyl)piperazine is a legitimate research chemical, researchers must be aware of its structural proximity to "designer drugs."

-

Neurotoxicity: Studies on related benzoylpiperazines indicate potential for inducing oxidative stress in dopaminergic cells (SH-SY5Y lines), leading to mitochondrial dysfunction and apoptosis.[2]

-

Differentiation: It is crucial to distinguish this compound from 1-(3-fluorobenzyl)piperazine (3-F-BZP). The latter is a potent stimulant and often a controlled substance. The benzoyl (amide) derivative discussed here has significantly reduced stimulant properties due to the lower basicity of the amide nitrogen, but it still warrants careful handling.

Structure-Activity Relationship (SAR) Map

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore element.

References

-

BenchChem. (2025).[3][4] Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA. Retrieved from

-

Arra, G. S., et al. (2018).[2] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology and Environmental Health. Retrieved from

-

Pinard, E., et al. (2008).[5] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 903813, 1-(3-Fluorobenzyl)piperazine. (Used for comparative physicochemical data).[4] Retrieved from

-

Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from

Sources

Solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride in water vs DMSO

An In-Depth Technical Guide to the Solvation Thermodynamics of 1-(3-Fluorobenzoyl)piperazine Hydrochloride

As a Senior Application Scientist, navigating the physicochemical properties of early-stage pharmaceutical intermediates is critical to preventing downstream failures in both assay development and formulation. 1-(3-fluorobenzoyl)piperazine hydrochloride (CAS: 1187890-39-6) is a highly versatile building block frequently utilized in the synthesis of CNS-active agents and targeted therapeutics[1].

However, the transition of such compounds from dry powder to dissolved solute is governed by complex thermodynamic interactions. This whitepaper dissects the solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride, contrasting its behavior in highly polar aprotic environments (DMSO) versus aqueous media, and establishes self-validating protocols for accurate solubility determination.

Physicochemical Profiling and Solvation Causality

To understand the solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of a lipophilic 3-fluorobenzoyl moiety attached to a piperazine ring. In its free base form, the compound exhibits poor aqueous solubility due to the high hydrophobic penalty of the fluorinated aromatic ring.

Converting the molecule to a hydrochloride salt protonates the secondary amine of the piperazine ring. This chemical choice fundamentally alters the thermodynamics of the system:

-

Aqueous Solvation: The presence of the chloride counterion and the protonated piperazinium cation drastically lowers the crystal lattice energy. Dissolution in water becomes an entropy-driven process, where the strong ion-dipole interactions between the water molecules and the charged piperazine nitrogen overcome the cohesive forces of the solid lattice[2].

-

DMSO Solvation: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent with a high dielectric constant (

). It excels at solvating organic cations through strong dipole-dipole interactions via its highly polarized sulfinyl oxygen. Because DMSO lacks hydrogen-bond donors, it solvates the hydrophobic 3-fluorobenzoyl moiety more effectively than water, while still stabilizing the positive charge of the amine[3].

The Hygroscopicity Paradox in DMSO

While 1-(3-fluorobenzoyl)piperazine hydrochloride exhibits exceptional solubility in pure, anhydrous DMSO, researchers frequently encounter unexpected precipitation in stock solutions. The causality behind this lies in the hygroscopic nature of DMSO.

When anhydrous DMSO is exposed to ambient humidity, it rapidly absorbs atmospheric water. The introduction of water disrupts the pure aprotic solvation shell, forcing the solvent mixture to form a highly structured hydrogen-bonding network. For a bulky organic salt, this increases the thermodynamic penalty of remaining in solution, leading to supersaturation and subsequent precipitation[4]. Therefore, the solubility in DMSO is not a static value but a dynamic property highly dependent on solvent handling.

Comparative Solubility Profiles

The following table synthesizes the expected quantitative solubility ranges and mechanistic limitations for benzoylpiperazine hydrochlorides across different solvent systems[4][5][6].

| Solvent System | Estimated Solubility Range | Primary Solvation Mechanism | Critical Limitations & Risks |

| Anhydrous DMSO | > 50 mg/mL | Dipole-dipole & organic cation solvation | High risk of precipitation upon moisture absorption (hygroscopicity). |

| Deionized Water | 10 - 30 mg/mL | Ion-dipole (Piperazinium cation + Cl⁻) | pH-dependent; subject to the common-ion effect in chloride-rich media. |

| Aqueous Buffer (pH 7.4) | 1 - 5 mg/mL | Partial deprotonation of piperazine | Buffer salt interactions; reduced ionization limits solubility. |

Mechanistic Workflows and Solvation Pathways

To visualize the thermodynamic pathways and the risks associated with each solvent, refer to the diagram below.

Caption: Thermodynamic pathways of 1-(3-fluorobenzoyl)piperazine HCl solvation and precipitation triggers.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, solubility protocols must be designed as self-validating systems. A single concentration reading is insufficient; the system must prove that equilibrium was reached and that the solid phase did not undergo an unexpected transformation (e.g., free-base conversion or hydrate formation).

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility in aqueous media[7].

-

Preparation: Add an excess amount of 1-(3-fluorobenzoyl)piperazine hydrochloride (e.g., 50 mg) to 1.0 mL of deionized water or target buffer in a tightly sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

-

Equilibration: Agitate the suspension using an orbital shaker at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

-

Self-Validation Step (Critical):

-

pH Check: Measure the pH of the final saturated solution. If the pH has shifted significantly from the starting buffer, the buffer capacity was exceeded, and the recorded solubility corresponds to the new pH, not the target pH.

-

Solid-State Analysis: Recover the undissolved solid, dry it, and analyze via Powder X-Ray Diffraction (PXRD). This confirms whether the compound remained a hydrochloride salt or converted to the less soluble free base during equilibration.

-

Protocol B: Kinetic Solubility and Stock Preparation in DMSO

Because DMSO stocks are usually prepared for serial dilution into aqueous assays, kinetic solubility and aggregate detection are paramount.

-

Solvent Integrity: Utilize only newly opened, anhydrous DMSO (≤0.005% water) stored under argon.

-

Dissolution: Weigh 10 mg of the compound into a sterile vial. Add 1.0 mL of anhydrous DMSO to target a 10 mg/mL stock.

-

Energy Input: Vortex for 60 seconds. If visual particulates remain, apply bath sonication for 5 minutes at room temperature. Causality: Sonication provides the activation energy required to disrupt the crystal lattice without degrading the molecule thermally.

-

Self-Validation Step (Critical): Analyze the "clear" solution using Nephelometry or Dynamic Light Scattering (DLS). Why? Visual inspection cannot detect sub-micron aggregates. If DLS shows a polydispersity index indicating colloidal aggregates, the compound is not truly dissolved, which will lead to false negatives in downstream biological assays.

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride is not a static physical constant but a dynamic interplay between the compound's ionization state and the solvent's thermodynamic environment. While water relies on ion-dipole interactions that are highly susceptible to pH shifts and common-ion effects, DMSO provides superior solvation capacity that is easily sabotaged by poor solvent handling and hygroscopicity. By implementing self-validating protocols—such as post-equilibration PXRD and DLS screening—researchers can ensure that their solubility data is both accurate and reproducible, safeguarding the integrity of downstream drug development workflows.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-BENZOYLPIPERAZINE CAS#: 13754-38-6 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Benzoylpiperazine | 13754-38-6 | Benchchem [benchchem.com]

A Comprehensive Technical and Safety Guide for (3-fluorophenyl)(piperazin-1-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile

(3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a derivative of piperazine, a common scaffold in medicinal chemistry. The presence of the fluorophenyl group and the piperazine ring suggests that this compound may have biological activity and requires careful handling.

1.1. Hazard Classification

Based on information for the free base, (3-fluorophenyl)(piperazin-1-yl)methanone (CAS 179334-10-2), the compound is classified as an irritant and is harmful if swallowed[1]. The hydrochloride salt is expected to share these properties. The primary hazards are:

-

Acute Oral Toxicity : Harmful if swallowed.

-

Skin Irritation : May cause skin irritation upon contact.[2]

-

Eye Irritation : Causes serious eye irritation.[2]

-

Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

1.2. GHS Hazard Statements

The following GHS hazard statements are likely applicable:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.[2]

-

H319 : Causes serious eye irritation.[2]

-

H335 : May cause respiratory irritation.[2]

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a stringent adherence to safety protocols is mandatory.

2.1. Engineering Controls

-

Ventilation : All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

-

Safety Stations : Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][4][5]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

| Protection Type | Specification | Rationale |

| Eye and Face | Chemical safety goggles or a face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Hand | Protective gloves (e.g., nitrile). | Prevents skin contact and potential irritation.[2] |

| Body | A lab coat or other suitable protective clothing.[2] | Minimizes the risk of skin contact with the compound. |

| Respiratory | In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[2][4] | Protects against inhalation of dust or aerosols, which can cause respiratory irritation. |

Safe Handling, Storage, and Disposal

Proper procedures for the entire lifecycle of the chemical in the laboratory are critical.

3.1. Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[3]

-

Ensure the use of personal protective equipment as described above.[2]

3.2. Storage

-

Store in a well-ventilated place and keep the container tightly closed.[3][6]

-

It is advisable to store in a dry, cool environment.[4] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

3.3. Disposal

-

Dispose of contents and the container to an approved waste disposal plant.[6]

-

Waste should not be allowed to enter drains or watercourses.

Emergency Procedures: A Proactive Approach

Rapid and correct response to an exposure or spill is crucial.

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |

4.2. Accidental Release Measures

In the event of a spill, a structured response is necessary to mitigate risks.

Sources

Technical Guide: Pharmacophore Modeling of N-Benzoylpiperazine Scaffolds

This guide serves as a technical blueprint for the computational modeling of N-benzoylpiperazine scaffolds. It is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for drug discovery professionals.

Version: 1.0 | Focus: Ligand-Based & Structure-Based Integration | Target: GPCRs & Transporters

Executive Summary

The N-benzoylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, central to ligands targeting the Glycine Transporter 1 (GlyT1), Dopamine D2/D3 receptors, and Histamine H3 receptors. Unlike the flexible N-benzylpiperazine, the N-benzoyl derivative introduces a planar amide bond, significantly restricting conformational entropy and altering the vector of the pendant aromatic ring.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. It moves beyond basic feature mapping to address the specific challenge of modeling the amide resonance and piperazine ring flip , ensuring that generated hypotheses translate into potent experimental hits.

Part 1: The Scaffold Architecture & Pharmacophoric Signature

To model this scaffold effectively, one must first understand its 3D spatial constraints. The N-benzoylpiperazine core is defined by three critical interaction zones:

-

The Amide Plane (Zone A): The

bond and the -

The Basic Center (Zone B): The distal nitrogen (N4) remains basic (pKa ~8-9) and is the primary Positive Ionizable (PI) feature, often engaging in salt bridges with Asp/Glu residues in GPCR binding pockets.

-

The Hydrophobic Vector (Zone C): The phenyl ring provides a substantial Hydrophobic (Hyd) or Aromatic Ring (AR) feature. Crucially, the amide linkage orients this ring differently than a methylene linker would, often requiring a specific "L-shaped" binding pocket.

Data Profile: Representative Activity

The following table summarizes the quantitative activity of N-benzoylpiperazine derivatives against the GlyT1 transporter, a primary target for this scaffold. These values serve as the calibration set for the protocol described in Part 2.

| Compound ID | R-Substituent (Benzoyl) | N4-Substituent | Target | Activity ( | Selectivity (vs GlyT2) | Source |

| Bzp-7 | 2,4-dichloro | Methyl | GlyT1 | 15 nM | >300-fold | |

| Bzp-58 | 2-chloro-4-fluoro | Pyridin-3-yl | GlyT1 | 16 nM | >1000-fold | |

| Comp-34 | Unsubstituted | Carbazole-4-one | 5-HT2A | 9.1 nM ( | 1.29 (ratio D2) | |

| CSMS-868 | Pyridine-linked | Pyrrolidine | Pf 5-ALAS | 52.1 nM (pred) | N/A |

Part 2: Structural Logic & Interaction Mapping

Understanding the interaction logic is prerequisite to software manipulation. The diagram below illustrates the canonical binding mode of an N-benzoylpiperazine antagonist within a GPCR-like pocket.

Figure 1: Canonical interaction map of the N-benzoylpiperazine scaffold within a receptor binding pocket.

Part 3: Step-by-Step Modeling Protocol

This protocol assumes the use of industry-standard suites (e.g., LigandScout, MOE, or Discovery Studio), but the methodology is software-agnostic.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformation pool that respects the amide rigidity.

-

Curate the Training Set: Select 15-20 diverse ligands with

. Include 3-5 inactive analogues (structurally similar but biologically inert) to define Exclusion Volumes . -

Protonation State Correction: The distal piperazine nitrogen (N4) is almost invariably protonated at physiological pH (7.4). Ensure your input structures reflect this cation (

). -

Conformational Ensemble Generation:

-

Settings: Use a "Best Quality" or "Systematic" search.

-

Critical Constraint: Set the amide bond (

) to Planar/Rigid (0° or 180° torsion). Do not allow free rotation of the amide bond during generation, as this produces energetically inaccessible conformers. -

Ring Conformation: Allow the piperazine ring to sample both chair and boat forms, although the chair form is generally the global minimum.

-

Phase 2: Alignment & Feature Extraction

Objective: Align molecules based on chemical features, not just atomic coordinates.

-

Define Pharmacophoric Features:

-

F1 (HBA): The carbonyl oxygen. Vector direction is critical (in plane with the benzene ring).

-

F2 (PI): The protonated N4 nitrogen.[1]

-

F3 (Hyd/Ar): The benzoyl phenyl ring centroid.

-

F4 (Hyd): Any distal hydrophobic group attached to N4.

-

-

Common Feature Alignment:

-

Select the most active compound (e.g., Bzp-7 ) as the reference.

-

Align the remaining training set molecules to the reference pharmacophore points.

-

Optimization: Adjust the tolerance radii (typically 1.5 - 2.0 Å) to maximize the overlay of the amide and basic center features.

-

Phase 3: Model Refinement & Exclusion Volumes

Objective: Reduce false positives by defining where the ligand cannot go.

-

Map Inactives: Superimpose the inactive analogues onto the aligned active model.

-

Generate Exclusion Spheres: Identify regions where the inactive molecules protrude significantly beyond the active consensus volume. Place Exclusion Volumes (steric penalties) in these regions.

-

Insight: For N-benzoylpiperazines, steric clashes often occur at the ortho positions of the benzoyl ring if the receptor pocket is narrow.

-

Part 4: Validation Strategy (The "Self-Validating" System)

A model is only as good as its predictive power. Do not rely solely on the training set fit.

Decoy Set Screening (ROC Analysis)

Generate a set of 500+ decoys (molecules with similar physicochemical properties—MW, LogP—but different topology) using the DUD-E (Directory of Useful Decoys) methodology.

-

Protocol: Screen the Training Set + Decoy Set against your pharmacophore.

-

Metric: Calculate the Enrichment Factor (EF) at 1% and the Area Under the Curve (AUC) of the ROC plot.

-

Target: An AUC > 0.75 is required for a robust model.

Leave-One-Out (LOO) Cross-Validation

Systematically remove one active ligand from the training set, regenerate the model, and attempt to predict the activity of the omitted ligand.

Part 5: Workflow Visualization

The following diagram outlines the iterative cycle of model generation and validation.

Figure 2: Iterative workflow for pharmacophore model generation and validation.

References

-

Pinard, E., et al. (2008).[2] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.

-

Bononi, G., et al. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

-

Oduselu, G. O., et al. (2023).[5] Structure-based pharmacophore modeling... for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Medicine.

-

Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomics & Informatics Lab.

-

Creative Biolabs. (2026). Ligand-based Pharmacophore Modeling Service. Creative Biolabs.

Sources

A Technical Guide to the Synthesis of 1-(3-Fluorobenzoyl)piperazine and its Core Intermediates

Abstract

This technical guide provides an in-depth exploration of the prevalent synthetic pathways for 1-(3-fluorobenzoyl)piperazine, a key structural motif in numerous pharmacologically active compounds. The document is designed for researchers, chemists, and professionals in drug development, offering a detailed examination of the synthesis of its critical intermediates, primarily focusing on the acylation of piperazine. We will delve into the mechanistic rationale behind experimental choices, present validated step-by-step protocols, and summarize key data for practical application in a laboratory setting. This guide aims to bridge theoretical knowledge with practical execution, ensuring a comprehensive understanding of the synthesis process.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] When functionalized with a fluorobenzoyl group, specifically the 3-fluoro isomer, the resulting molecule, 1-(3-fluorobenzoyl)piperazine, becomes a valuable precursor for a range of therapeutics, including antipsychotics, and kinase inhibitors.[1] The fluorine substituent is of particular interest as it can enhance metabolic stability, binding affinity, and membrane permeability.

The efficient and scalable synthesis of 1-(3-fluorobenzoyl)piperazine is therefore a critical aspect of pharmaceutical development. This guide focuses on the most common and reliable synthetic route: the nucleophilic acyl substitution between piperazine and a reactive derivative of 3-fluorobenzoic acid. We will dissect this pathway by first examining the preparation of the key intermediate, 3-fluorobenzoyl chloride, and then detailing its subsequent reaction with piperazine.

Core Synthetic Strategy: The Acylation of Piperazine

The most direct and widely adopted method for the synthesis of 1-(3-fluorobenzoyl)piperazine is the acylation of the piperazine nucleus with an activated 3-fluorobenzoyl group. This strategy is favored for its high efficiency and the ready availability of the starting materials. The overall workflow can be visualized as a two-stage process: the activation of 3-fluorobenzoic acid and the subsequent coupling reaction.

Caption: Overall synthetic workflow for 1-(3-fluorobenzoyl)piperazine.

Intermediate I: Synthesis of 3-Fluorobenzoyl Chloride

The initial and crucial step is the conversion of the relatively unreactive 3-fluorobenzoic acid into a highly electrophilic acyl chloride. This transformation is fundamental to facilitating the subsequent nucleophilic attack by piperazine.

Causality of Reagent Choice:

-

Chlorinating Agent: Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose.[3][4][5] It is cost-effective and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process as they can be easily removed. Oxalyl chloride is another excellent alternative, often used for smaller-scale reactions or when milder conditions are required.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[3] DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating species.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or toluene are used to prevent the hydrolysis of the highly reactive acid chloride product.[3][4]

Experimental Protocol: Synthesis of 3-Fluorobenzoyl Chloride [3][4][5]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 equivalent).

-

Suspend the acid in an anhydrous solvent such as dichloromethane or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is typically an oily residue and can often be used in the next step without further purification.[3][4][5]

Intermediate II: The Piperazine Nucleophile

Piperazine is a symmetrical diamine with two secondary amine groups, making it a potent bis-nucleophile.[1] For the synthesis of 1-(3-fluorobenzoyl)piperazine, a mono-acylation reaction is desired.

Controlling Selectivity: Mono- vs. Di-acylation

A significant challenge in the acylation of piperazine is preventing the formation of the di-acylated byproduct, N,N'-bis(3-fluorobenzoyl)piperazine. Several strategies can be employed to favor mono-acylation:

-

Stoichiometry: Using a large excess of piperazine relative to the 3-fluorobenzoyl chloride ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product.[1]

-

Protecting Groups: A more controlled approach involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[6] This strategy involves three steps: mono-Boc protection of piperazine, acylation of the free amine, and subsequent deprotection of the Boc group.[6]

-

In Situ Mono-protonation: An alternative method involves the in situ generation of the piperazine mono-salt. By protonating one of the nitrogen atoms, its nucleophilicity is effectively nullified, allowing for selective acylation at the free amine.[6]

For many applications, the use of excess piperazine is the most straightforward and cost-effective method.

The Coupling Reaction: Formation of 1-(3-Fluorobenzoyl)piperazine

The final step in this synthetic sequence is the nucleophilic acyl substitution reaction between 3-fluorobenzoyl chloride and piperazine.

Mechanistic Considerations:

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group and forming the stable amide bond.

Caption: Mechanism of the acylation of piperazine.

Experimental Protocol: Synthesis of 1-(3-Fluorobenzoyl)piperazine [1][3][5]

-

In a separate flask, dissolve piperazine (a 2 to 5-fold excess is recommended to favor mono-acylation) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C (ice bath).[1]

-

Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 equivalent) in DCM to the piperazine solution dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-fluorobenzoyl)piperazine.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-(3-fluorobenzoyl)piperazine via the acid chloride route.

| Parameter | Stage 1: Acid Chloride Formation | Stage 2: Amide Coupling |

| Key Reagents | 3-Fluorobenzoic acid, Thionyl chloride | 3-Fluorobenzoyl chloride, Piperazine, Triethylamine |

| Solvent | Anhydrous DCM or Toluene | Anhydrous DCM |

| Temperature | Reflux | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours | 1-2 hours |

| Typical Yield | >95% (crude) | 60-80% (after purification) |

| Purification | Distillation (optional) | Column Chromatography or Recrystallization |

Conclusion

This guide has outlined a robust and widely applicable methodology for the synthesis of 1-(3-fluorobenzoyl)piperazine and its essential intermediates. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The provided protocols offer a solid foundation for laboratory practice, while the discussion on controlling selectivity highlights key considerations for optimizing reaction outcomes. The synthesis of fluorinated benzoyl piperazines remains a cornerstone of modern medicinal chemistry, and a thorough grasp of these synthetic techniques is indispensable for professionals in the field.

References

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.

- Benchchem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications.

- Benchchem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.

- PubChem. (n.d.). 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE.

- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.

- Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.

- PrepChem.com. (n.d.). Synthesis of 1-(2-fluorobenzoyl)-piperazine.

- Benchchem. (n.d.). 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one.

- International Journal of Molecular Sciences. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.

- PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Schotten-Baumann reaction with piperazine and acid chlorides

Introduction & Scope

The Schotten-Baumann reaction is a cornerstone method for amide bond formation, utilizing an acid chloride and an amine in a biphasic system (typically water/organic solvent) with a base scavenger.[1][2] While the general protocol is robust, the acylation of piperazine presents a unique challenge: selectivity .

Piperazine is a symmetric, secondary diamine. Standard conditions often lead to a statistical mixture of:

-

Unreacted Piperazine[3]

-

Mono-acyl piperazine (Target for diversely substituted scaffolds)

-

Bis-acyl piperazine (Target for symmetric linkers)

This Application Note provides engineered protocols to control this selectivity. We move beyond "add and stir" instructions to provide a mechanistic rationale for pH control, phase transfer dynamics, and purification strategies that exploit the physicochemical properties of the piperazine core.

Mechanistic Principles

The reaction operates at the interface of two immiscible phases. The amine (in the aqueous or organic phase depending on pH) attacks the acid chloride (organic phase). The base (aqueous) neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Core Mechanism

Figure 1: Biphasic mechanism. The reaction efficiency depends on the rate of amidation (

Strategic Decision Matrix

Before starting, determine the target species. The synthetic path diverges significantly based on whether you require mono- or bis-functionalization.

Figure 2: Decision tree for selecting the optimal synthetic route.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diacylpiperazines (Bis-acylation)

Target: Symmetric linkers or fully capped piperazines.

Reagents:

-

Piperazine (anhydrous or hexahydrate)

-

Acid Chloride (2.5 equivalents)

-

Sodium Hydroxide (NaOH, 10% aqueous solution, 4.0 equivalents)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Preparation: Dissolve piperazine (10 mmol) in 10% NaOH (40 mmol, ~16 mL). Ensure complete dissolution.

-

Phase Addition: Add DCM (20 mL) to the aqueous amine solution. The system will be biphasic.

-

Reaction: Cool the mixture to 0°C. Add the acid chloride (25 mmol) dropwise (neat or dissolved in minimal DCM) with vigorous stirring .

-

Expert Note: Vigorous stirring is critical to maximize the interfacial surface area.

-

-

Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Bis-acyl products are typically less polar than mono-acyl).

-

Workup:

-

Separate the layers.[4]

-

Wash the organic layer with 1M HCl (2 x 10 mL) to remove any unreacted amine or mono-acyl intermediates (which protonate and enter the aqueous phase).

-

Wash with saturated NaHCO₃ (to remove hydrolyzed acid) and Brine.

-

Dry over MgSO₄ and concentrate.

-

Protocol B: Selective Synthesis of N-Acylpiperazines (Mono-acylation)

Target: "Head-group" installation leaving a free amine for further reaction.

Method 1: The Stoichiometric Excess Method (Direct) Best for: Readily available acid chlorides where piperazine waste is acceptable.

Reagents:

-

Piperazine (5.0 – 10.0 equivalents)

-

Acid Chloride (1.0 equivalent)[5]

-

DCM (Solvent)

-

Note: No external base is strictly required if excess piperazine acts as the scavenger, but Schotten-Baumann conditions (NaOH) can be used if piperazine recovery is planned.

Procedure:

-

Dissolution: Dissolve Piperazine (50 mmol, 5 eq) in DCM (50 mL). If solubility is poor, use a DCM/Water biphasic mix (50:50).

-

Controlled Addition: Cool to -10°C or 0°C. Dissolve Acid Chloride (10 mmol, 1 eq) in DCM (10 mL).

-

Slow Feed: Add the acid chloride solution dropwise over 1 hour .

-

Expert Note: High dilution and slow addition ensure that the acid chloride always encounters a large excess of free piperazine, statistically favoring mono-substitution.

-

-

Workup (Purification is Key):

-

Step A (Remove Excess Piperazine): Wash the organic layer with Water (5 x 20 mL). Free piperazine is highly water-soluble; the mono-acyl product is much less so (depending on the R-group).

-

Step B (Remove Bis-acyl): Extract the organic layer with 1M aqueous Citric Acid or 1M HCl .

-

Chemistry: The Mono-acyl product (containing a basic secondary amine) will protonate and move into the aqueous acid layer. The Bis-acyl product (neutral amide) remains in the DCM.

-

-

Step C (Recovery): Take the acidic aqueous layer (containing Product-H⁺), basify to pH >12 with NaOH pellets or 50% NaOH solution, and extract back into DCM (3 x 20 mL).

-

Method 2: The "Mono-Salt" pH Control Method (Advanced) Best for: Situations where large excess of piperazine is difficult to handle.

Concept: By adjusting the pH to ~4.5–5.0, the statistical population of species favors the monocation (

Procedure:

-

Dissolve Piperazine (10 mmol) in Water (15 mL).

-

Add HCl (10 mmol) carefully (or use 10 mmol Piperazine dihydrochloride + 10 mmol Piperazine free base). Check pH; adjust to ~4.5.

-

Add DCM (20 mL).

-

Add Acid Chloride (10 mmol) dropwise.

-

Simultaneous Titration: As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add dilute NaOH dropwise to maintain pH between 4 and 5 .

-

Expert Note: If pH rises > 6, bis-acylation increases. If pH drops < 3, reactivity stops.

-

-

Workup as per Method 1 (Step B).

Data Summary & Compatibility

| Parameter | Protocol A (Bis-Acyl) | Protocol B (Mono-Acyl) |

| Piperazine Equiv. | 1.0 | 5.0 – 10.0 |

| Acid Chloride Equiv. | 2.2 – 2.5 | 1.0 |

| Base | NaOH / | Excess Piperazine or pH Controlled |

| Solvent System | DCM / Water (1:1) | DCM (Single phase) or DCM/Water |

| Key Purification | Acid Wash (removes mono) | Acid Extraction (isolates mono) |

| Typical Yield | >90% | 60–80% (based on Acid Chloride) |

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (Hydrolysis) | Acid chloride hydrolyzed by water before reacting. | Increase stirring rate (interfacial area). Lower temperature (-10°C). Dissolve Acid Cl in DCM before addition. |

| High Bis-acyl impurity in Mono protocol | Localized high concentration of acid chloride. | Increase dilution. Slow down addition rate. Ensure vigorous mixing. |

| Emulsion formation | Surfactant-like properties of amides. | Add Brine. Filter through Celite. Use Centrifugation. |

| Product stuck in Aqueous phase | Product is too polar (small R group). | Use "salting out" (saturate aq layer with NaCl). Use continuous extraction or n-Butanol extraction. |

References

-

Schotten, C. (1884).[1][7] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link[1]

-

BenchChem. (2025).[5] "Technical Support Center: Selective Mono-acylation of Piperazine". BenchChem Application Notes. Link

-

Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Link

-

Němečková, D., & Pazdera, P. (2010). "Direct N1-monosubstitution of piperazine". ResearchGate. Link

-

Fisher Scientific. "Amide Synthesis Protocols". Fisher Scientific Education. Link

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Lab Reporter [fishersci.it]

- 3. researchgate.net [researchgate.net]

- 4. US2525223A - Preparation of n-substituted piperazines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Reductive Amination Precursors Using 1-(3-fluorobenzoyl)piperazine

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, allowing for critical interactions with biological targets.[3] Among the vast arsenal of synthetic methods used to functionalize this core, reductive amination stands out as one of the most robust and versatile for creating C-N bonds, enabling the construction of diverse compound libraries for drug discovery.[4][5]

This guide focuses on a particularly valuable precursor: 1-(3-fluorobenzoyl)piperazine . The incorporation of a 3-fluorobenzoyl group serves a dual purpose. Firstly, the fluorine atom can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability, and can engage in specific, potency-enhancing interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding site. Secondly, the benzoyl moiety provides a rigid, well-defined vector for exploring structure-activity relationships (SAR). The use of this precursor in reductive amination allows for the direct attachment of a wide variety of alkyl or aryl-alkyl groups to the second piperazine nitrogen, providing a direct and efficient route to novel chemical entities. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical insights for leveraging 1-(3-fluorobenzoyl)piperazine in your research.

Section 1: Scientific Foundation of Reductive Amination

Reductive amination is a cornerstone of amine synthesis that proceeds in a sequential, often one-pot, process. The reaction elegantly combines the formation of an iminium ion from a secondary amine and a carbonyl compound (an aldehyde or ketone) with its immediate reduction to a stable tertiary amine.[6][7]

The Two-Step Mechanism:

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary nitrogen of 1-(3-fluorobenzoyl)piperazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate.[8] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, yielding a resonance-stabilized iminium ion. This step is the rate-limiting and equilibrium-driven part of the sequence.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, then reduces the iminium ion (C=N⁺) to the final tertiary amine product. A key requirement is that the reducing agent must be selective for the iminium ion over the starting carbonyl compound to prevent wasteful consumption of the aldehyde/ketone.[5]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is frequently the reagent of choice for this transformation. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents significant reduction of the starting aldehyde or ketone.[9] Furthermore, the acetic acid byproduct generated during the reaction can help catalyze the formation of the iminium ion, making it particularly well-suited for one-pot procedures.[10]

Caption: Mechanism of Reductive Amination.

Section 2: General Protocol and Reaction Parameters

The following table outlines typical conditions for the reductive amination of 1-(3-fluorobenzoyl)piperazine with various carbonyl compounds. The choice of solvent and reaction time can be optimized based on the reactivity of the specific aldehyde or ketone used.

| Parameter | Recommended Condition | Rationale & Causality |

| Piperazine Precursor | 1-(3-fluorobenzoyl)piperazine | Provides the core scaffold for derivatization. |

| Carbonyl Substrate | Aldehyde or Ketone (1.0 - 1.2 eq) | A slight excess ensures complete consumption of the piperazine precursor. |

| Reducing Agent | Sodium Triacetoxyborohydride (1.2 - 1.5 eq) | Mild and selective reagent, prevents reduction of the starting carbonyl.[9] |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that are compatible with the reducing agent.[9] |

| Acid Catalyst (Optional) | Acetic Acid (AcOH) (0-1 eq) | Can accelerate iminium ion formation, especially for less reactive ketones.[10] |

| Temperature | Room Temperature (20-25 °C) | Sufficient for most substrates; avoids potential side reactions. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for disappearance of the starting material. |

| Work-up | Aqueous NaHCO₃ or Na₂CO₃ quench | Neutralizes acid and quenches excess reducing agent. |

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of 1-(3-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine .

Materials & Equipment:

-

1-(3-fluorobenzoyl)piperazine

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Argon or Nitrogen line for inert atmosphere (recommended)

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-fluorobenzoyl)piperazine (e.g., 1.11 g, 5.0 mmol, 1.0 eq).

-

Dissolution: Add anhydrous DCM (25 mL) and stir until the solid is fully dissolved.

-

Carbonyl Addition: Add 4-methoxybenzaldehyde (0.71 g, 5.2 mmol, 1.05 eq) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to allow for initial equilibration towards the iminium ion.[6]

-

Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-12 hours).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 4: Purification and Characterization

The crude product obtained is often a viscous oil or an off-white solid.[11] Purification is typically required to remove unreacted aldehyde and other minor impurities.

-

Purification: Flash column chromatography on silica gel is the standard method for purification.[6] A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), is typically effective.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and covalent connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

HPLC: To assess the final purity of the compound.

-

Caption: General Experimental Workflow.

Section 5: Troubleshooting and Key Considerations

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Poor quality or wet reagents/solvent; sterically hindered carbonyl. | Ensure all reagents and solvents are anhydrous. For hindered substrates, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of acetic acid. |

| Low Yield | Competing reduction of the carbonyl; difficult purification. | Add the reducing agent slowly and in portions. Optimize chromatography conditions to improve separation. |

| Formation of Byproducts | Over-reduction or side reactions from impurities. | Use high-purity starting materials. Ensure the reaction is properly quenched once complete. |

| Broad NMR Peaks | Residual acid or base; conformational exchange. | Ensure the product is fully neutralized during work-up. A small amount of residual acid (e.g., from silica gel) can sometimes be removed by dissolving in DCM and washing with NaHCO₃ again. |

Self-Validating System: The protocol's integrity is maintained through in-process controls. Regular monitoring via TLC or LC-MS (Step 5) validates the reaction's progression and endpoint, preventing unnecessary reaction times or premature work-up. Final characterization (Section 4) provides definitive proof of the product's identity and purity, ensuring the reliability of the synthetic outcome.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.

- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (n.d.).

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.

- Reductive amination of piperazine : r/OrganicChemistry. (2024, October 24). Reddit.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. [Link]

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June). ResearchGate. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Application Notes & Protocols: Strategic Incorporation of 1-(3-fluorobenzoyl)piperazine for the Synthesis of Advanced Peptide Analogs

Introduction: Beyond the Canonical Peptide Backbone